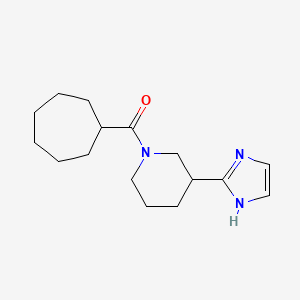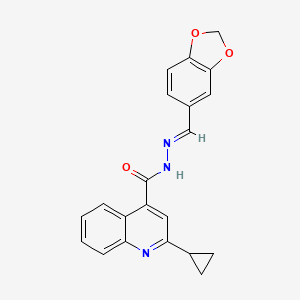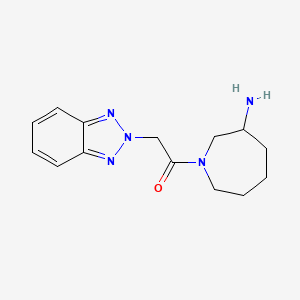![molecular formula C22H26N2O B5506890 3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)
3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, condensations, and modifications of the quinoline nucleus. For instance, Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are related to the compound , by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). Such methods may provide insights into the synthesis approaches for the specified quinolinol derivative.
Molecular Structure Analysis
Quinoline derivatives exhibit a variety of molecular structures, often influenced by substitutions on the quinoline ring. The molecular structure is crucial for understanding the compound's reactivity and interactions. Techniques like IR and NMR spectral data play a vital role in determining these structures, as seen in the work of Iwanami, Seki, and Inagaki (1971), who analyzed the structure of phenacyl derivatives of quinoxalinone and benzoxazin-2-one (Iwanami et al., 1971).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. The reactivity is influenced by the electronic effects of substituents on the quinoline ring. For example, the study by Gao et al. (2011) describes the synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via Friedländer condensation, demonstrating typical reactions involving quinoline compounds (Gao et al., 2011).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Some derivatives of quinolinol, through synthesis and modification, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Asghari et al. (2014) on the synthesis of pyranoquinoline derivatives indicated moderate effectiveness against bacterial growth, with the highest effectiveness observed against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Green Chemistry Synthesis
Research by Petronijevic et al. (2017) presented an environmentally friendly synthesis of quinoxalinones and benzoxazin-2-ones using lemon juice as a solvent and catalyst, highlighting an innovative approach towards sustainable chemistry (Petronijevic, Bugarčić, Bogdanović, Stefanovic, & Janković, 2017).
Catalyst Development
Facchetti et al. (2016) explored the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, demonstrating the compound's utility in catalytic processes (Facchetti, Jurčík, Baldino, Giboulot, Nedden, Zanotti-gerosa, Blackaby, Bryan, Boogaard, McLaren, Moya, Reynolds, Sandham, Martinuzzi, & Baratta, 2016).
Liquid Crystal Displays
A study by Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays, indicating the role of quinoline derivatives in material science and electronic displays (Bojinov & Grabchev, 2003).
Photodiode Applications
Elkanzi et al. (2020) designed and fabricated organic photodiodes using a novel pyrimidine fused quinolone carboxylate moiety, showcasing the potential of quinoline derivatives in optoelectronic applications (Elkanzi, Farag, Roushdy, & Mansour, 2020).
Propiedades
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-5-24(13-18-9-7-6-8-10-18)14-20-17(4)23-21-16(3)15(2)11-12-19(21)22(20)25/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBODTZKLAKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(NC3=C(C2=O)C=CC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)

![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![(1S*,5R*)-6-[(3-chlorophenoxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5506842.png)
![N-benzyl-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5506846.png)
![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)
![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)



![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)